Cilnidipine is a dihydropyridine calcium channel blocker. [ [], [] ] It is classified as a fourth-generation dihydropyridine calcium channel blocker. [ [], [] ] Unlike earlier calcium channel blockers that primarily target L-type calcium channels, Cilnidipine exhibits dual blocking activity, targeting both L-type and N-type calcium channels. [ [], [], [], [], [] ] This dual action is significant as L-type calcium channels are primarily found in vascular smooth muscle, while N-type calcium channels are located at presynaptic nerve terminals. [ [] ] Cilnidipine plays a crucial role in scientific research, particularly in studies investigating hypertension, cardiovascular diseases, and neuronal function. [ [], [], [], [], [] ]
Cilnidipine was first synthesized in the late 1980s and has since been classified under the category of calcium channel blockers. It is particularly noted for its ability to target both L-type and N-type calcium channels, distinguishing it from other agents that primarily affect L-type channels. The compound is available in various formulations for oral administration and has been extensively studied for its pharmacodynamics and pharmacokinetics.
The synthesis of cilnidipine involves several key steps, typically utilizing starting materials such as methoxyethyl-2-(3-nitrobenzylidene)acetoacetate and beta-amino crotonic acid cinnamyl ester.
This method has shown yields ranging from 76% to 91%, emphasizing its efficiency in producing high-purity cilnidipine.
Cilnidipine has a complex molecular structure characterized by its dihydropyridine framework. The molecular formula of cilnidipine is , indicating it contains 20 carbon atoms, 22 hydrogen atoms, two nitrogen atoms, and four oxygen atoms.
Cilnidipine undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and condensation reactions.
These reactions are crucial for achieving high purity and yield in cilnidipine production.
Cilnidipine functions primarily as a calcium channel blocker, inhibiting both L-type and N-type calcium channels located in vascular smooth muscle and cardiac tissues.
Cilnidipine's primary application lies in the treatment of hypertension. Its unique mechanism allows it to be effective as both monotherapy and in combination with other antihypertensive agents.
Cilnidipine emerged from systematic evolution within the dihydropyridine (DHP) calcium channel blocker (CCB) class, which has undergone four distinct generations of pharmacological refinement. First-generation agents like nifedipine (patented 1969) provided potent vasodilation but were limited by short duration and reflex tachycardia due to rapid onset. Second-generation modifications (e.g., slow-release nifedipine, benidipine) offered prolonged activity yet variable pharmacokinetics. The third generation, exemplified by amlodipine (1980s), introduced long-acting profiles with stable plasma concentrations and reduced cardiodepression. Cilnidipine represents the fourth-generation DHP CCBs, patented in 1984 and first approved in Japan in 1995 following joint development by Fuji Viscera Pharmaceutical Company and Ajinomoto [3] [9]. Its molecular design incorporates a cinnamyl moiety that confers unique dual-channel blocking capabilities, distinguishing it structurally from earlier DHPs like nifedipine (phenyl moiety) and amlodipine (chlorophenyl moiety) [5] [8].
Table 1: Generational Classification of Dihydropyridine Calcium Channel Blockers
Generation | Representative Agents | Key Development Milestones | Primary Limitations |
---|---|---|---|
First (1960s-70s) | Nifedipine, Nicardipine | Introduction of rapid vasodilation | Short duration, reflex tachycardia |
Second (1980s) | Slow-release nifedipine, Benidipine | Extended-release formulations | Variable pharmacokinetics |
Third (1990s) | Amlodipine, Azelnidipine | Long plasma half-life (>30 hrs), tissue selectivity | Peripheral edema risk |
Fourth (1995-) | Cilnidipine, Lercanidipine | Dual L/N-type channel blockade | Limited global approval |
Cilnidipine’s classification as a fourth-generation CCB stems from its novel dual blockade of voltage-gated L-type and N-type calcium channels—a pharmacological advancement absent in prior generations. While traditional DHPs exclusively target vascular L-type channels (Cav1.2), cilnidipine additionally inhibits neuronal N-type channels (Cav2.2) at nanomolar concentrations (IC₅₀ ~10⁻⁷ M) [1] [4]. This dual action translates to two complementary mechanisms:
Preclinical studies demonstrate cilnidipine inhibits norepinephrine release by 60-80% in sympathetic neurons—unlike amlodipine which shows negligible N-type activity [1] [7]. Clinically, this manifests as heart rate reduction (≈5 bpm) and attenuated morning blood pressure surges, evidenced in the ACHIEVE-ONE trial (n=2,319) where cilnidipine lowered morning systolic BP by 28 mmHg without compensatory tachycardia [3] [5]. Organ-protective effects further distinguish cilnidipine:
Table 2: Pharmacological Profile Comparison of Select DHP CCBs
Parameter | Cilnidipine (4th Gen) | Amlodipine (3rd Gen) | Nifedipine (1st Gen) |
---|---|---|---|
L-type Blockade | Yes | Yes | Yes |
N-type Blockade | Potent (IC₅₀: 10⁻⁷ M) | Minimal | None |
Reflex Tachycardia | Absent | Moderate | Pronounced |
Heart Rate Effect | Decrease (≈5 bpm) | Neutral/Increase | Increase |
Neurotransmitter Inhibition | Norepinephrine (80%) | None | None |
Renoprotection | High (Efferent dilation) | Low | Low |
Cilnidipine’s regulatory approval exhibits significant geographical heterogeneity, reflecting diverse clinical evaluation pathways. Initially approved in Japan (1995) for essential and renal hypertension, it subsequently gained approval in China (2000), South Korea (2003), India (2005), and Nepal. In India, it is marketed as Cilacar, Cilaheart, and Cinod (5–20 mg tablets), while Japanese brands include Atelec and Cinalong [3] [6]. Notably, it remains unapproved in the US, EU, and UK for hypertension, though its orphan drug designation by the FDA in September 2024 for systemic sclerosis (SSc) marks a pivotal expansion. This designation—based on phase 2 data (n=60) showing improved Raynaud’s symptoms, digital ulcers, and gastrointestinal dysfunction—provides financial incentives for development targeting SSc’s 175,000 US patients [6].
The therapeutic landscape is evolving with ongoing trials:
Market projections underscore growing adoption: The global cilnidipine API market is projected to reach USD 400 million by 2031 (CAGR 6.3%), driven by hypertension prevalence and novel applications [2] [8]. Asia-Pacific dominates manufacturing (Honour Lab, Dayaram Pharma) and consumption (70%), while North American/EU markets remain nascent pending SSc trial outcomes [8].
Table 3: Global Regulatory Status and Indications of Cilnidipine
Region | Approval Status | Approved Indications | Key Brand Names | Market Size (Projected) |
---|---|---|---|---|
Japan | Approved (1995) | Essential hypertension, Renal hypertension | Atelec, Cinalong | Leading market |
China/Korea | Approved (2000/2003) | Hypertension | Siscard, Cinalong | High growth |
India | Approved (2005) | Hypertension, Diabetic nephropathy | Cilacar, Cinod | USD 250M (2024) |
USA | Orphan designation (2024) | Systemic sclerosis (Phase 2) | AISA-021 (investigational) | N/A |
EU/UK | Not approved | None | None | N/A |
CAS No.: 12005-75-3
CAS No.: 54429-80-0
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6